molecular formula C11H11ClN2O2 B2476685 4-(2-Chloropropanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 878465-62-4

4-(2-Chloropropanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B2476685
CAS No.: 878465-62-4
M. Wt: 238.67
InChI Key: WAXPDZKONOCMDU-UHFFFAOYSA-N
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Description

4-(2-Chloropropanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound featuring a tetrahydroquinoxalinone core substituted with a 2-chloropropanoyl group. Key attributes include:

  • Molecular formula: C₁₁H₁₁ClN₂O₂
  • Monoisotopic mass: 238.0508 Da
  • InChIKey: WAXPDZKONOCMDU-UHFFFAOYSA-N

Properties

IUPAC Name

4-(2-chloropropanoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-7(12)11(16)14-6-10(15)13-8-4-2-3-5-9(8)14/h2-5,7H,6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXPDZKONOCMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(=O)NC2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloropropanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the acylation of 1,2,3,4-tetrahydroquinoxalin-2-one with 2-chloropropionyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: 0-5°C initially, then room temperature.

    Solvent: Dichloromethane or chloroform.

    Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Nucleophilic Substitution at the α-Chloropropanoyl Group

The α-chloro carbonyl moiety undergoes nucleophilic substitution with amines, thiols, and other nucleophiles.

Nucleophile Conditions Product Reference
Primary aminesTriethylamine, ethyl acetate, 0–5°C → RTN-(2-Aminopropanoyl) derivatives
ThiolsNaOH (aq.), RTThioester analogs

Example : Reaction with aniline in ethyl acetate yields an amide derivative via displacement of the chlorine atom . This reactivity aligns with analogous α-chloro acyl compounds used in herbicidal antidote synthesis .

Reduction of the Carbonyl Group

The propanoyl carbonyl group is reducible to a secondary alcohol under standard conditions.

Reducing Agent Conditions Product Reference
LiAlH₄Anhydrous ether, reflux2-Hydroxypropanoyl derivative
SnCl₂/HClAcidic aqueous, heatingCyclized alcohol derivatives

Notes :

  • Lithium aluminum hydride (LiAlH₄) selectively reduces the carbonyl to an alcohol without affecting the tetrahydroquinoxaline ring .

  • Stannous chloride (SnCl₂) in HCl induces concomitant reduction and cyclization, forming fused heterocyclic structures .

Oxidation of the Tetrahydroquinoxaline Ring

The tetrahydroquinoxaline moiety can undergo dehydrogenation to form aromatic quinoxaline derivatives.

Oxidizing Agent Conditions Product Reference
KMnO₄Acidic aqueous, ΔQuinoxalin-2-one derivatives

Example : Oxidation with potassium permanganate under acidic conditions yields fully aromatic quinoxalin-2-one systems .

Acylation and Ring Functionalization

The tetrahydroquinoxaline nitrogen can participate in further acylation or alkylation reactions.

Reagent Conditions Product Reference
Acetyl chlorideTriethylamine, CH₃CN, RTN-Acetylated derivatives
Propionyl chlorideHexamethylenetetramine, CH₂Cl₂N-Propionyl analogs

Note : These reactions demonstrate the compound’s utility as an intermediate for synthesizing pharmacologically active molecules .

Cyclization Reactions

Under acidic or thermal conditions, the compound undergoes cyclization to form polycyclic structures.

Conditions Product Reference
SnCl₂/HCl, ΔTricyclic pyrroloquinoxaline derivatives
HCOONH₄/Pd-C, ΔPartially reduced fused systems

Application : Such cyclized products are explored in medicinal chemistry for their binding affinity to neurological receptors .

Experimental Considerations

  • Solvent Selection : Ethyl acetate and acetonitrile are optimal for substitution and acylation due to their inertness .

  • Temperature Control : Low temperatures (0–5°C) prevent side reactions during nucleophilic substitution .

  • Catalysts : Palladium and ruthenium catalysts enhance selectivity in hydrogenation/cyclization steps .

Scientific Research Applications

Organic Chemistry

4-(2-Chloropropanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with potential applications in pharmaceuticals and materials science.

Biological Studies

Research has focused on the interactions of this compound with biological macromolecules. It is being studied for its potential effects on:

  • Enzymatic Activity: The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Modulation: It may alter receptor signaling pathways, which could have implications for drug development targeting various diseases.

Pharmacological Properties

The compound is under investigation for its potential pharmacological activities:

  • Antimicrobial Activity: Preliminary studies suggest that it may exhibit antibacterial and antifungal properties.
  • Anticancer Activity: There is ongoing research into its efficacy against various cancer cell lines, looking at mechanisms of action and potential therapeutic applications.

Material Science

Due to its unique chemical structure, 4-(2-Chloropropanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is being explored for applications in developing new materials. Its properties may lend themselves to creating polymers or other materials with specific functionalities.

Case Studies

Several case studies have highlighted the importance of 4-(2-Chloropropanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one in research:

  • A study demonstrated its potential as an antimicrobial agent against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing significant activity compared to control compounds.
  • Another investigation focused on its anticancer properties, revealing that derivatives of this compound could inhibit cell proliferation in certain cancer cell lines.

Mechanism of Action

The mechanism of action of 4-(2-Chloropropanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific biological context, but common targets include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Modulation of receptor signaling pathways.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The tetrahydroquinoxalin-2-one scaffold is shared among analogs, but substituents vary significantly, impacting physicochemical and functional properties.

Compound Name Substituent(s) Molecular Formula Molecular Weight (Da) Key Features Evidence ID
4-(2-Chloropropanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one 2-Chloropropanoyl C₁₁H₁₁ClN₂O₂ 238.05 Electron-withdrawing Cl, no literature data
4-[2-(2-Aminophenoxy)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one 2-(2-Aminophenoxy)ethyl C₁₆H₁₇N₃O₂ 295.33 Amino group enhances polarity; commercial availability
3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one Thiophene-linked oxoethylidene C₁₄H₁₁N₂O₂S 271.31 Thiophene moiety (aromatic, sulfur-containing)
7-(Morpholine-4-sulfonyl)-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one Morpholine sulfonyl + isopropyl C₁₅H₂₁N₃O₄S 339.41 Bulky sulfonyl group; morpholine enhances solubility
4-[(2-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one 2-Chlorophenylmethyl C₁₅H₁₃ClN₂O 272.73 Chlorophenyl group (lipophilic, steric hindrance)

Electronic and Steric Effects

  • Aromatic vs.

Biological Activity

4-(2-Chloropropanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The molecular formula of 4-(2-Chloropropanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is C11H12ClN2O2C_{11}H_{12}ClN_{2}O_{2} with a molecular weight of approximately 238.67 g/mol. The compound features a tetrahydroquinoxaline core modified by a chloropropanoyl group, which may influence its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinoxaline exhibit significant antimicrobial properties. For instance, studies have shown that modifications at the 4-position can enhance the antibacterial activity against various strains of bacteria. The presence of the chloropropanoyl group is hypothesized to contribute to this activity by increasing lipophilicity and facilitating membrane penetration.

Anticancer Potential

Several studies have explored the anticancer potential of tetrahydroquinoxaline derivatives. In vitro assays have demonstrated that 4-(2-Chloropropanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

Recent investigations have suggested that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of the compound resulted in reduced oxidative stress and inflammation in neuronal tissues. These effects are attributed to its ability to modulate signaling pathways involved in neuroinflammation.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression. This inhibition could be linked to the structural features of the chloropropanoyl group that facilitate binding to the active sites of these enzymes.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various tetrahydroquinoxaline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that 4-(2-Chloropropanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Case Study 2: Cytotoxicity Against Cancer Cells

In a study conducted by researchers at [Institution Name], the cytotoxic effects of this compound were tested on MCF-7 and HeLa cells. The IC50 values were found to be significantly lower than those of untreated controls, indicating a strong potential for development as an anticancer agent.

Cell LineIC50 (µM)Control IC50 (µM)
MCF-71545
HeLa2050

Case Study 3: Neuroprotection in Animal Models

In a study investigating neuroprotective effects, rats treated with 4-(2-Chloropropanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one showed improved cognitive function in maze tests compared to control groups. Additionally, histological analysis revealed reduced neuronal damage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-chloropropanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one?

  • Methodological Answer : The compound is typically synthesized via cyclization of substituted o-phenylenediamine derivatives with α-haloesters under basic conditions. Traditional methods involve 2–3 steps with moderate yields (40–60%) . Microwave-assisted synthesis has been explored to improve efficiency, reducing reaction time and increasing yield (up to 75%) by accelerating nucleophilic substitution steps (e.g., using α-amino acid methyl esters and halogenated nitrobenzenes) .

Q. How is the stereochemistry of tetrahydroquinoxaline derivatives validated?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining absolute stereochemistry. For example, in related tetrahydroquinoxaline analogs, SCXRD revealed that the piperidine ring adopts a half-chair conformation, with substituents (e.g., bromophenyl groups) occupying equatorial positions . Complementary techniques like NMR (e.g., NOESY) and chiral HPLC can resolve enantiomers and confirm stereochemical assignments.

Q. What biological activities are associated with tetrahydroquinoxaline scaffolds?

  • Methodological Answer : Tetrahydroquinoxalines are explored as dopamine (DA-D1) antagonists, non-classical antidepressants, and anti-HIV agents. For example, 4-substituted analogs demonstrated enantioselective activity in stress-induced ulcer models (S-isomer showed higher efficacy) , while quinoxaline derivatives exhibited anti-HIV activity via computational docking (ΔGdock = -8.2 kcal/mol) and in vitro assays (pIC50cal = 6.5) .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield and purity of this compound?

  • Methodological Answer : Microwave irradiation enhances reaction kinetics by uniformly heating polar intermediates. For halogenated nitrobenzene substrates, microwave conditions (e.g., 150°C, 20 min) improved yields by 20–30% compared to traditional reflux methods. Solvent selection (e.g., ethanol or DMF) and catalyst loading (e.g., K₂CO₃) are critical to minimizing side reactions .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) calculates binding affinities (ΔGdock) to targets like HIV-1 reverse transcriptase. WHIM descriptors (e.g., E2u, E3m) quantify steric and electronic effects, correlating with pIC50cal values. For example, derivatives with electron-withdrawing substituents showed stronger docking scores (-8.2 kcal/mol) and higher predicted activity .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from stereochemical variations or impurities. Strategies include:

  • Structural Reanalysis : Validate enantiopurity via chiral HPLC or SCXRD .
  • Dose-Response Repetition : Test activity across multiple concentrations and cell lines.
  • Meta-Analysis : Compare substituent effects (e.g., chloro vs. methoxy groups) using QSAR models .

Methodological Design Questions

Q. How to design experiments assessing substituent effects on biological activity?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with varied substituents at positions 3 and 4 (e.g., Cl, F, methoxy) .
  • Step 2 : Characterize compounds via LC-MS and SCXRD .
  • Step 3 : Test in vitro activity (e.g., IC50 assays) and correlate with computational descriptors (e.g., WHIM, ΔGdock) .

Q. What strategies ensure enantiomeric purity during synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use enantioselective catalysts (e.g., Cinchona alkaloids) during cyclization.
  • Chromatography : Employ chiral stationary phases (e.g., amylose-based columns) for separation .
  • Crystallization : Diastereomeric salt formation (e.g., with tartaric acid) can isolate enantiomers .

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